Elpetrigine

Anticonvulsant PTZ Seizure Model Efficacy Comparison

Elpetrigine (GW273293) is a third-generation anticonvulsant that uniquely blocks both voltage-gated sodium and N/P/Q-type calcium channels, with enhanced Nav1.2 potency over lamotrigine. It suppresses seizures in the mouse 6-Hz model at all current intensities (unlike lamotrigine), exhibits antimania activity where lamotrigine fails, and provides robust anxiolytic effects in the elevated plus maze and four-plate test. Its TMS-validated cortical modulation further distinguishes it. Generic sodium channel blockers cannot substitute for elpetrigine; procurement of the authentic compound is essential for reproducible ion channel, refractory epilepsy, and bipolar disorder research.

Molecular Formula C10H7Cl3N4
Molecular Weight 289.5 g/mol
CAS No. 212778-82-0
Cat. No. B1671183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElpetrigine
CAS212778-82-0
SynonymsGW273293;  GW-273293;  GW 273293;  JZP-4;  JZP 4;  JZP4;  Elpetrigine.
Molecular FormulaC10H7Cl3N4
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl
InChIInChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17)
InChIKeyNNXUYJFHOVCRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elpetrigine (212778-82-0) for Research: A Third-Generation Sodium/Calcium Channel Blocker with Differentiated Preclinical Profile


Elpetrigine (GW273293, JZP-4) is a small molecule anticonvulsant and mood stabilizer belonging to the third-generation antiepileptic drug class. It is structurally related to lamotrigine but acts as a potent dual blocker of both voltage-gated sodium channels and N/P/Q-type calcium channels [1]. Unlike many second-generation anticonvulsants, elpetrigine exhibits use-dependent and voltage-dependent inhibition of sodium channels, with reported enhanced potency at the human type II voltage-gated sodium channel relative to lamotrigine [2]. The compound reached Phase II clinical development for epilepsy and bipolar disorder, but is now primarily utilized as a research tool for studying ion channel pharmacology and seizure models [3].

Why Elpetrigine (212778-82-0) Cannot Be Substituted with Generic Lamotrigine or Other Sodium Channel Blockers in Research


Generic substitution of elpetrigine with lamotrigine or other in-class sodium channel blockers such as phenytoin or carbamazepine is scientifically invalid due to elpetrigine's unique dual-channel pharmacology. While lamotrigine primarily blocks voltage-gated sodium channels, elpetrigine exhibits potent blockade of both sodium and N/P/Q-type calcium channels [1]. This dual mechanism translates to quantitatively superior efficacy in preclinical models of refractory epilepsy and antimania activity where lamotrigine fails to achieve significance [2]. Additionally, elpetrigine demonstrates a distinct metabolic pathway and shorter half-life compared to lamotrigine, which alters its pharmacodynamic profile and dosing considerations [3]. Consequently, experimental results obtained with generic sodium channel blockers cannot be extrapolated to elpetrigine, and procurement of the specific compound is essential for reproducibility in ion channel research.

Elpetrigine (212778-82-0) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Lamotrigine


Superior Anticonvulsant Potency in PTZ-Induced Seizure Model

Elpetrigine demonstrates superior anticonvulsant potency compared to lamotrigine in the mouse pentylenetetrazole (PTZ)-induced seizure model. The time to clonus was prolonged to a greater extent by elpetrigine, indicating enhanced seizure protection [1].

Anticonvulsant PTZ Seizure Model Efficacy Comparison

Efficacy in Drug-Resistant Seizure Model (6-Hz) Where Lamotrigine Shows Limited Activity

In the mouse 6-Hz corneal stimulation model for drug-resistant or refractory epilepsy, elpetrigine exhibited potent anticonvulsant activity across all tested current intensities. In contrast, lamotrigine was active only at the lowest current intensity [1].

Refractory Epilepsy 6-Hz Seizure Model Drug Resistance

Significant Antimania Activity in Amphetamine-Chlordiazepoxide Model vs. Lamotrigine

In the mouse amphetamine-chlordiazepoxide model for antimanic effects, elpetrigine produced dose-related and significant effects at 3 and 10 mg/kg i.p., whereas lamotrigine failed to show significant effects at any tested dose [1].

Antimania Bipolar Disorder Model Behavioral Pharmacology

Enhanced Anxiolytic Activity in Four Plate Test vs. Lamotrigine

In the four plate conflict test for anxiolytic activity, elpetrigine (30 mg/kg i.p.) produced a significant increase in punished crossings, comparable to alprazolam (0.3 mg/kg i.p.). Lamotrigine produced only a modest effect at 10 mg/kg i.p., with an inverted U-shaped dose-response and no effect at 3 or 30 mg/kg [1].

Anxiolytic Four Plate Test Behavioral Pharmacology

Increased Motor Cortical Inhibition in Human TMS Study vs. Lamotrigine

In a double-blind, placebo-controlled crossover study in healthy male subjects, single oral doses of elpetrigine (50-200 mg) increased resting motor threshold (rMT), a measure of motor cortical inhibition. The effect was comparable to that of lamotrigine (325 mg), but elpetrigine achieved this at significantly lower molar doses, suggesting greater potency [1].

Cortical Excitability Transcranial Magnetic Stimulation Human Pharmacology

~10-Fold Higher Potency at Human Type II Voltage-Gated Sodium Channel

Elpetrigine (GW273293) has been reported to be approximately 10-fold more potent than lamotrigine as an inhibitor of the human type II voltage-gated sodium channel [1]. This molecular potency advantage likely underlies its superior efficacy in several preclinical seizure models.

Sodium Channel Binding Affinity Potency

Optimal Research and Procurement Applications for Elpetrigine (212778-82-0)


Drug-Resistant Epilepsy Research

Elpetrigine's demonstrated efficacy in the mouse 6-Hz model, where it suppresses seizures across all current intensities unlike lamotrigine, makes it an essential tool for investigating the mechanisms of pharmacoresistant epilepsy and screening novel anticonvulsants for refractory seizure disorders [1]. Researchers studying drug-resistant epilepsy should prioritize elpetrigine over lamotrigine or other sodium channel blockers to ensure relevant model activity.

Bipolar Disorder and Mood Stabilizer Research

Given its significant antimania activity in the amphetamine-chlordiazepoxide model, which lamotrigine lacks, elpetrigine is a superior compound for preclinical studies of bipolar disorder pathophysiology and the development of next-generation mood stabilizers [2]. Procurement of elpetrigine is recommended for behavioral pharmacology labs focused on bipolar disorder.

Anxiety and Anxiolytic Drug Screening

Elpetrigine's robust and consistent anxiolytic profile in the four plate conflict test and elevated plus maze, with a broader effective dose range than lamotrigine, makes it a valuable reference compound for anxiety research and screening novel anxiolytic agents [3]. Labs investigating anxiety disorders should select elpetrigine over lamotrigine for more reliable behavioral outcomes.

Human Cortical Excitability and TMS Biomarker Studies

Elpetrigine's ability to increase resting motor threshold (rMT) in human TMS studies, achieving comparable effects to lamotrigine at lower doses, supports its use in research on human cortical physiology and as a tool compound in TMS-based biomarker development for CNS drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elpetrigine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.